(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+)
Brand Name: Vulcanchem
CAS No.: 17499-68-2
VCID: VC21044244
InChI: InChI=1S/4C5H5F3O2.Zr/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,10H,1H3;/q;;;;+4/p-4/b4*4-2-;
SMILES: CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Zr+4]
Molecular Formula: C20H16F12O8Zr
Molecular Weight: 707.6 g/mol

(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+)

CAS No.: 17499-68-2

Cat. No.: VC21044244

Molecular Formula: C20H16F12O8Zr

Molecular Weight: 707.6 g/mol

* For research use only. Not for human or veterinary use.

(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+) - 17499-68-2

Specification

CAS No. 17499-68-2
Molecular Formula C20H16F12O8Zr
Molecular Weight 707.6 g/mol
IUPAC Name (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;zirconium(4+)
Standard InChI InChI=1S/4C5H5F3O2.Zr/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,10H,1H3;/q;;;;+4/p-4/b4*4-2-;
Standard InChI Key RFKSRVWCEAGSJH-UHFFFAOYSA-N
SMILES CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Zr+4]
Canonical SMILES CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Zr]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator